

# Comparative Safety and Hepatotoxicity of Skeletal Muscle Relaxants: A Guide for Researchers

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## Compound of Interest

Compound Name: Chlorzoxazone

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This guide provides a comparative analysis of the safety and hepatotoxicity profiles of commonly prescribed skeletal muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, experimental methodologies, and mechanistic insights to support further investigation and development in this therapeutic area.

## Introduction to Skeletal Muscle Relaxant-Induced Hepatotoxicity

Skeletal muscle relaxants are a heterogeneous group of drugs used to treat spasticity and muscle spasms. While generally well-tolerated, some agents have been associated with varying degrees of liver injury, ranging from asymptomatic, transient elevations in serum aminotransferases to severe, and in rare cases, fatal, acute liver failure.[1] The hepatotoxicity of these drugs is often idiosyncratic, meaning it is unpredictable and not necessarily dose-related.[2] Understanding the comparative risk of liver injury among different skeletal muscle relaxants is crucial for both clinical practice and the development of safer therapeutic alternatives.

## Comparative Hepatotoxicity Data

The following table summarizes the reported incidence of hepatotoxicity associated with various skeletal muscle relaxants based on available clinical data. It is important to note that for

many of these drugs, particularly those with a low incidence of liver injury, the data is derived from case reports and post-marketing surveillance rather than large, controlled clinical trials with systematic hepatic monitoring.

Skeletal Muscle Relaxant	Incidence of Asymptomatic ALT/AST Elevation	Incidence of Clinically Apparent Liver Injury	Notes and Risk Factors
Dantrolene	~1% <sup>[2]</sup>	0.1% - 0.2% (clinically overt injury) <sup>[2]</sup>	Injury is typically hepatocellular. <sup>[1]</sup> Risk is greater in females, patients over 35, and those taking higher doses (≥300 mg/day). <sup>[3][4]</sup> Fatalities have been reported, with a case fatality rate of 28% in one analysis of 50 cases. <sup>[3]</sup>
Tizanidine	~5% (>3x ULN) <sup>[5]</sup>	Rare, but severe cases including acute liver failure reported. <sup>[5]</sup>	Injury can be hepatocellular or cholestatic. <sup>[5]</sup> Latency to onset is typically 2 to 14 weeks. <sup>[5]</sup>
Chlorzoxazone	Data from prospective studies is lacking.	Rare, but can be severe and fatal. <sup>[1][6]</sup>	Typically hepatocellular with a latency of 1 to 4 weeks. <sup>[6]</sup> Immunoallergic features like rash and fever can occur. <sup>[6]</sup>
Baclofen	Product insert mentions ~5%, but documentation is limited. <sup>[7]</sup>	Very rare; a few cases of mild, self-limited hepatitis reported. <sup>[1]</sup> <sup>[7]</sup>	Generally considered to have a low risk of hepatotoxicity. <sup>[8]</sup>

Cyclobenzaprine	<1% (abnormal liver function, hepatitis, jaundice, cholestasis mentioned in product insert).[9]	Very rare; little evidence of significant liver injury.[1][9]	Structurally related to tricyclic antidepressants, which have a known potential for rare cholestatic injury.[9]
Carisoprodol	Not well-documented.	Exceedingly rare.[1]	Limited data available on hepatotoxicity.
Metaxalone	Not well-documented.	Unlikely to be a cause of clinically apparent liver injury.[1][4]	Product brochure mentions jaundice, but specific case reports are lacking.[4]
Methocarbamol	Not well-documented in clinical trials.[10]	Unlikely to be a cause of clinically apparent liver injury.[1][10]	Product label mentions jaundice, but published evidence is scarce.[10]
Orphenadrine	No evidence of hepatotoxicity at conventional doses. [11]	Unlikely to be a cause of clinically apparent liver injury.[1][11]	Severe overdose can lead to ischemic hepatic injury secondary to cardiorespiratory arrest.[11]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.

## Experimental Protocols

Detailed experimental protocols for the clinical trials that generated the data in the table above are often not fully available in the public domain. However, based on best practices and guidelines for the assessment of drug-induced liver injury (DILI) in clinical trials, the following methodologies are typically employed.

## Clinical Trial Protocol for Hepatotoxicity Assessment

**Objective:** To monitor and characterize the potential for drug-induced liver injury of a new skeletal muscle relaxant.

**Patient Population:** Patients with the target indication for the skeletal muscle relaxant. Key exclusion criteria would include significant pre-existing liver disease (e.g., cirrhosis, acute viral hepatitis), and excessive alcohol consumption.

**Liver Function Monitoring:**

- **Baseline:** A comprehensive panel of liver function tests (LFTs) is performed at screening and/or baseline visits. This typically includes alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL).<sup>[12]</sup> For patients with pre-existing liver conditions like nonalcoholic steatohepatitis (NASH), baseline ALT is often an average of two measurements taken at least two weeks apart.<sup>[12]</sup>
- **During Treatment:** LFTs are monitored at regular intervals throughout the trial (e.g., monthly for the first 6 months, then every 3 months). More frequent monitoring may be implemented if there is a signal of potential hepatotoxicity.<sup>[8]</sup>
- **Follow-up:** If a patient discontinues the drug due to elevated LFTs, they are monitored until the values return to baseline.<sup>[12]</sup>

**Case Definition and Causality Assessment:**

- **Signal Detection:** Pre-defined criteria are used to identify potential cases of DILI. For patients with normal baseline LFTs, an increase of ALT to  $\geq 5$ x the upper limit of normal (ULN) or an increase of ALT  $> 3$ x ULN with a concurrent rise in TBL  $> 2$ x ULN would trigger further investigation.<sup>[12]</sup>
- **Causality Assessment:** For each case of suspected DILI, a thorough causality assessment is performed. This involves:
  - **Exclusion of Alternative Causes:** A comprehensive workup is initiated to rule out other potential causes of liver injury, such as acute viral hepatitis (A, B, C, E), autoimmune hepatitis, biliary obstruction, and effects of concomitant medications.<sup>[8]</sup>

- Temporal Relationship: The timing of the onset of the liver injury in relation to the initiation and discontinuation of the study drug is carefully evaluated.
- Expert Adjudication: A panel of independent hepatologists reviews all available data to provide an expert opinion on the likelihood that the liver injury was caused by the study drug.<sup>[10]</sup> The Roussel Uclaf Causality Assessment Method (RUCAM) may also be used as a structured tool to aid in this assessment.<sup>[7]</sup><sup>[13]</sup>

## In Vitro Hepatotoxicity Assessment Protocol

**Objective:** To assess the potential of a skeletal muscle relaxant to cause direct cytotoxicity to hepatocytes.

**Model System:** Primary human hepatocytes are considered the gold standard for in vitro toxicity testing as they most closely mimic the metabolic functions of the human liver.<sup>[14]</sup><sup>[15]</sup> Immortalized hepatic cell lines (e.g., HepG2) can also be used for initial screening.

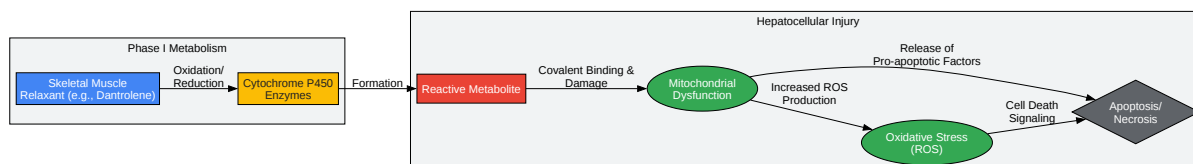
**Methodology:**

- Cell Culture: Hepatocytes are seeded in multi-well plates and allowed to attach and form a monolayer.
- Drug Exposure: The cells are incubated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
- Cytotoxicity Assays: Multiple endpoints are measured to assess cell viability and function:
  - LDH Leakage Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of membrane integrity.<sup>[16]</sup>
  - MTS/MTT Assay: Assesses mitochondrial function by measuring the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
  - ATP Content: Measures intracellular ATP levels as an indicator of cell viability and metabolic activity.
- Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (IC<sub>50</sub>) is calculated for each assay.

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Drug-Induced Liver Injury

The following diagram illustrates a generalized signaling pathway involved in drug-induced liver injury, particularly focusing on the role of reactive metabolite formation and mitochondrial dysfunction, which is a plausible mechanism for the hepatotoxicity of some skeletal muscle relaxants like dantrolene.[17]

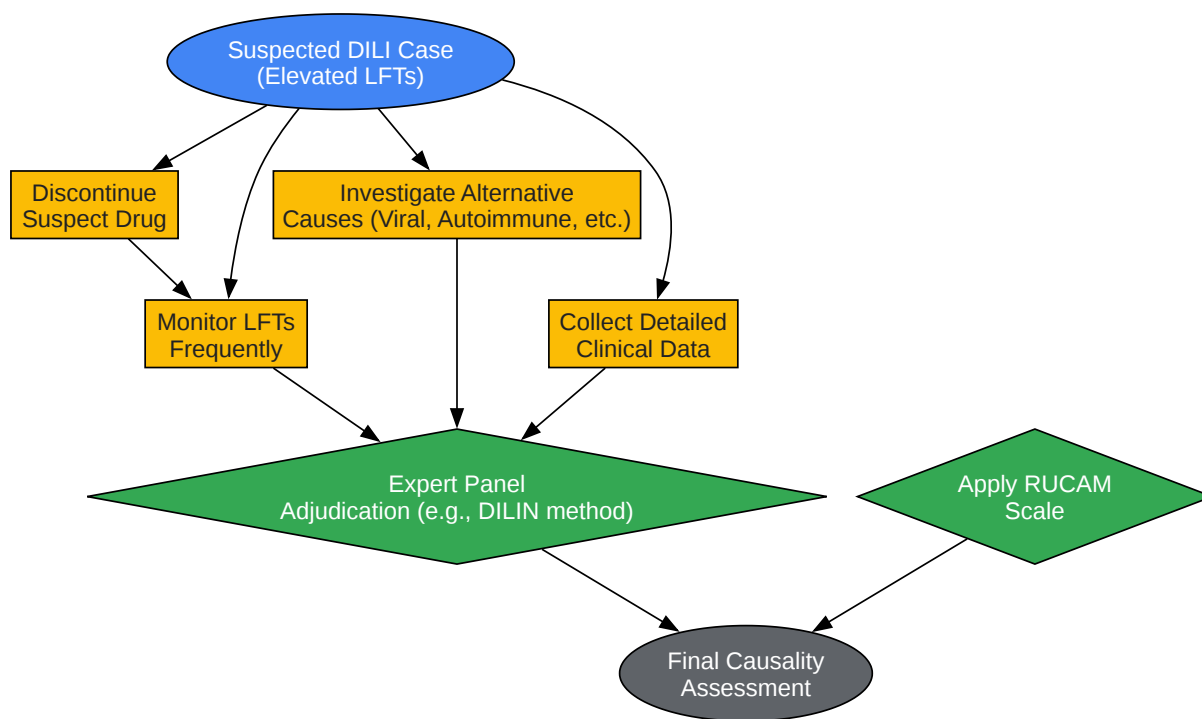


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Caption: Generalized signaling pathway of drug-induced liver injury.

### Experimental Workflow for DILI Causality Assessment

This diagram outlines a typical workflow for the assessment of a suspected case of drug-induced liver injury in a clinical trial setting.



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Caption: Workflow for DILI causality assessment in clinical trials.

## Conclusion

The potential for hepatotoxicity varies significantly among skeletal muscle relaxants. Dantrolene and tizanidine are associated with a higher risk of liver injury, including severe outcomes, and require careful monitoring of liver function.[3][5] In contrast, other agents such as baclofen, cyclobenzaprine, and methocarbamol appear to have a much lower risk of clinically significant hepatotoxicity.[1][7][10] For researchers and drug developers, a thorough understanding of these differences, coupled with robust preclinical and clinical assessment of liver safety, is paramount. The use of advanced in vitro models and standardized causality



assessment methods in clinical trials will be instrumental in developing safer and more effective skeletal muscle relaxants.

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## References

- 1. Hepatitis from dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dantrolene-associated hepatic injury. Incidence and character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene sodium and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tizanidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for Causality Assessment in Drug Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tizanidine treatment of spasticity: a meta-analysis of controlled, double-blind, comparative studies with baclofen and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Causality Assessment for Drug-Induced Liver Injury (DILI) in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative profile of tizanidine in the management of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Causality - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 15. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 17. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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